MS-Peg3-thp
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Overview
Description
MS-Peg3-thp is a compound known as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for joining two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein. This compound facilitates the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MS-Peg3-thp involves the reaction of tetrahydro-2H-pyran-2-yl (THP) with polyethylene glycol (PEG) and methanesulfonate. The reaction typically occurs under mild conditions, with the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction proceeds through a series of steps, including the protection of hydroxyl groups, etherification, and deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
MS-Peg3-thp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are used under mild conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
MS-Peg3-thp has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the development of targeted protein degradation tools, aiding in the study of cellular processes and protein functions.
Medicine: Potential use in drug development for targeted therapies, particularly in cancer treatment by degrading oncogenic proteins.
Industry: Utilized in the production of specialized chemicals and materials for research and development purposes
Mechanism of Action
MS-Peg3-thp functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
MS-Peg2-thp: A shorter PEG linker with similar properties but different chain length.
MS-Peg4-thp: A longer PEG linker, offering different spatial configurations for PROTAC synthesis.
MS-Peg3-azide: A PEG linker with an azide group instead of methanesulfonate, used for click chemistry applications
Uniqueness
MS-Peg3-thp is unique due to its optimal chain length, providing a balance between flexibility and stability in PROTAC synthesis. Its methanesulfonate group allows for versatile chemical modifications, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C12H24O7S |
---|---|
Molecular Weight |
312.38 g/mol |
IUPAC Name |
2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C12H24O7S/c1-20(13,14)19-11-9-16-7-6-15-8-10-18-12-4-2-3-5-17-12/h12H,2-11H2,1H3 |
InChI Key |
RFYAMGSUFSJURS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOC1CCCCO1 |
Origin of Product |
United States |
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